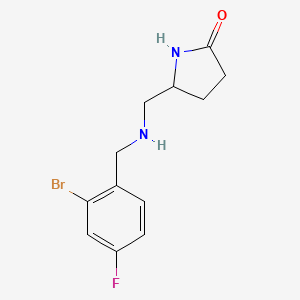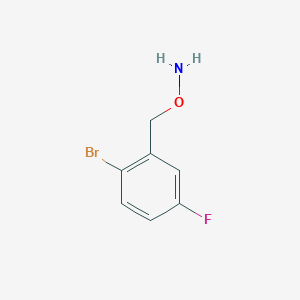![molecular formula C16H23N3 B13540450 3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)
3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile is a synthetic organic compound characterized by its complex structure, which includes a benzylpiperidine moiety linked to a propanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile typically involves multiple steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of 1-benzylpiperidine, which can be achieved through the reductive amination of benzylamine with piperidine.
Alkylation: The benzylpiperidine is then alkylated with a suitable alkylating agent, such as 3-chloropropanenitrile, under basic conditions to form the desired product.
The reaction conditions often include the use of solvents like dichloromethane or ethanol, and bases such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous tetrahydrofuran.
Major Products
Oxidation: Formation of benzylpiperidine ketones or oxides.
Reduction: Conversion of nitrile groups to primary amines.
Substitution: Introduction of various functional groups at the benzyl position.
Aplicaciones Científicas De Investigación
3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: Used as a probe to study receptor-ligand interactions in the central nervous system.
Industrial Applications: Employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperidine: Shares the benzylpiperidine core but lacks the propanenitrile group.
3-{[(1-Phenylpiperidin-4-yl)methyl]amino}propanenitrile: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness
3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C16H23N3 |
|---|---|
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
3-[(1-benzylpiperidin-4-yl)methylamino]propanenitrile |
InChI |
InChI=1S/C16H23N3/c17-9-4-10-18-13-15-7-11-19(12-8-15)14-16-5-2-1-3-6-16/h1-3,5-6,15,18H,4,7-8,10-14H2 |
Clave InChI |
HBLRYISJJCPDIT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CNCCC#N)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13540374.png)
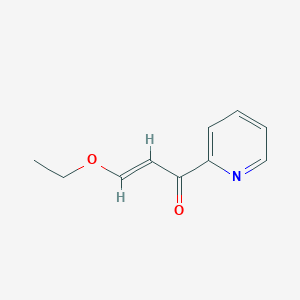
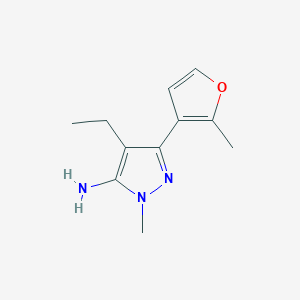
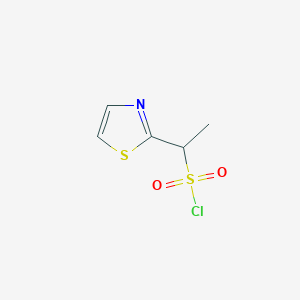
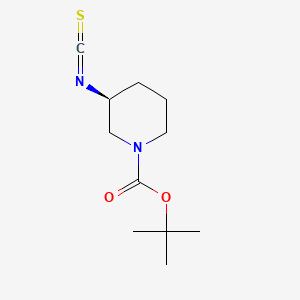
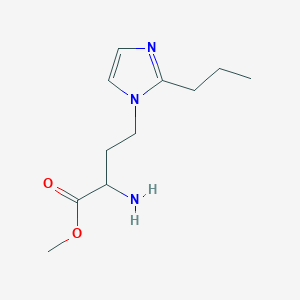
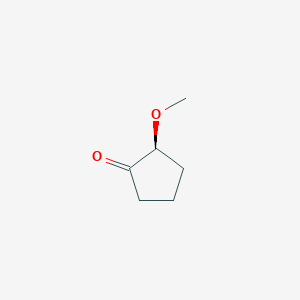
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
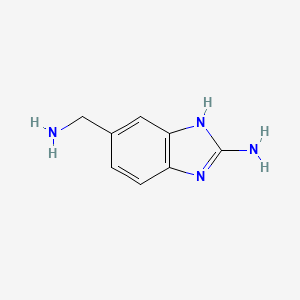

![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
